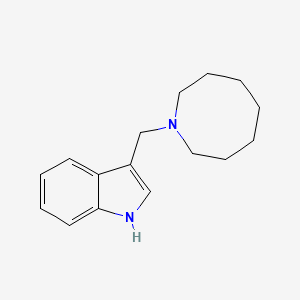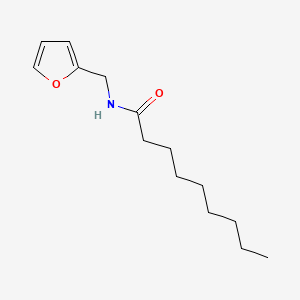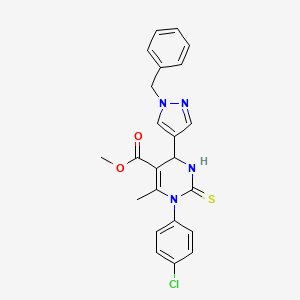
N-(2-Bromophenyl)prop-2-enamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enamide Cyclization in Organic Synthesis
N-(2-Bromophenyl)prop-2-enamide and its derivatives play a crucial role in the field of organic synthesis. Taniguchi et al. (2005) utilized similar compounds in radical cyclizations to construct complex organic structures, such as the cephalotaxine skeleton. This process is significant in synthesizing natural products and pharmaceuticals (Taniguchi et al., 2005).
Antimalarial Activity
Recent research by Kos et al. (2022) highlights the antimalarial potential of certain N-arylcinnamanilides, a class of compounds closely related to this compound. These compounds showed promising activity against the chloroquine-sensitive strain of P. falciparum, a malaria-causing parasite (Kos et al., 2022).
Anti-Inflammatory Potential
A study by Hošek et al. (2019) demonstrated the anti-inflammatory properties of ring-substituted N-arylcinnamanilides. These compounds attenuated lipopolysaccharide-induced NF-κB activation, suggesting their potential in treating inflammatory conditions (Hošek et al., 2019).
Molecularly Imprinted Polymers
Sobiech et al. (2022) explored the use of N-(2-arylethyl)-2-methylprop-2-enamides, closely related to this compound, in creating molecularly imprinted polymers. These polymers have high affinity for specific biomolecules, indicating their potential in biosensing and drug delivery systems (Sobiech et al., 2022).
Synthesis of Hancock Alkaloids
Davies et al. (2018) utilized derivatives of this compound in the asymmetric synthesis of Hancock alkaloids. These compounds, found in natural products, are of interest due to their biological activities (Davies et al., 2018).
Applications in Anticonvulsant Research
Edafiogho et al. (2003) investigated a potent anticonvulsant enaminone structurally related to this compound, revealing insights into its conformation and potential for new anticonvulsant agents (Edafiogho et al., 2003).
Spirocyclic Compound Formation
Satyanarayana and Maier (2008) studied the formation of spirocyclic compounds from enamides, which included compounds related to this compound, demonstrating their importance in creating complex organic structures (Satyanarayana & Maier, 2008).
Enamide Isomerization in Synthesis
Trost et al. (2017) focused on the isomerization of N-allyl amides to form geometrically defined enamides, relevant to compounds like this compound, which are used in synthesizing nitrogen-containing molecules (Trost et al., 2017).
Ultrasonic Studies for Molecular Interactions
Research by Tekade et al. (2015) on N-phenyl-3-(pyridin-4-yl) prop-2-enamide, a compound similar to this compound, analyzed molecular interactions in solution, contributing to a better understanding of these compounds in various solvents (Tekade et al., 2015).
ADMET-Related Properties of Cinnamanilides
Kos et al. (2020) synthesized and characterized novel N-arylcinnamanilides for their biological activities and ADMET properties, contributing to drug discovery research (Kos et al., 2020).
Monoamine Oxidase Inhibition
A study by Legoabe et al. (2011) on anilide derivatives, similar to this compound, revealed their potential as monoamine oxidase inhibitors, important for treating neurological disorders (Legoabe et al., 2011).
Geometry Optimization and Docking Studies
Otuokere et al. (2015) conducted in silico studies on belinostat, structurally related to this compound, for its potential inhibition of the Ebola virus, showcasing the compound's relevance in antiviral research (Otuokere et al., 2015).
Hydroformylation of Enamides
Saidi et al. (2008) investigated the hydroformylation of enamides, a reaction relevant to compounds like this compound, which is crucial in the synthesis of aldehydes (Saidi et al., 2008).
Propiedades
IUPAC Name |
N-(2-bromophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBJWIXWJHGHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544573 | |
| Record name | N-(2-Bromophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102804-43-3 | |
| Record name | N-(2-Bromophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({1-[4-(butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B1649558.png)
![ethyl ({1-[4-(sec-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B1649560.png)
![N-(sec-butyl)-N'-methyl-6-(3-{[2-(4-methylphenoxy)ethyl]thio}-1H-1,2,4-triazol-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B1649561.png)
![Ethyl [(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]acetate](/img/structure/B1649562.png)
![2-[(6,6-dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B1649563.png)


![3-[1-(4-Bromophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one](/img/structure/B1649571.png)
![4-ethyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B1649573.png)
![{[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B1649574.png)

![2-[4-(acetylamino)benzyl]-N-(4-methylbenzyl)-1H-benzimidazole-5-carboxamide](/img/structure/B1649578.png)
![3-{[(5-Bromo-2-thienyl)methyl]amino}thiolane-1,1-dione](/img/structure/B1649580.png)
